2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate
CAS No.: 661492-44-0
Cat. No.: VC16837372
Molecular Formula: C17H19O6-
Molecular Weight: 319.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 661492-44-0 |
|---|---|
| Molecular Formula | C17H19O6- |
| Molecular Weight | 319.3 g/mol |
| IUPAC Name | 2-(2-hydroxy-6-prop-2-enoxyhex-1-en-3-yl)oxycarbonylbenzoate |
| Standard InChI | InChI=1S/C17H20O6/c1-3-10-22-11-6-9-15(12(2)18)23-17(21)14-8-5-4-7-13(14)16(19)20/h3-5,7-8,15,18H,1-2,6,9-11H2,(H,19,20)/p-1 |
| Standard InChI Key | YKIFTBHZMWLBMW-UHFFFAOYSA-M |
| Canonical SMILES | C=CCOCCCC(C(=C)O)OC(=O)C1=CC=CC=C1C(=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a benzoate moiety esterified to a hydroxyalkyl chain substituted with a propenyl ether group. The IUPAC name—2-(2-hydroxy-6-prop-2-enoxyhex-1-en-3-yl)oxycarbonylbenzoate—reflects its branched structure, which includes:
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A benzene ring with a carboxylate group at position 2.
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A hydroxyhexenyl chain at the ester linkage, containing a double bond at position 1 and a hydroxyl group at position 2.
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A propenyl ether substituent at position 6 of the hexenyl chain.
This arrangement creates multiple reactive sites, including the α,β-unsaturated ester, hydroxyl group, and ether linkage, which may influence its chemical behavior and biological interactions.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.3 g/mol |
| Key Functional Groups | Ester, hydroxyl, ether, alkene |
| Charge | Anionic (carboxylate) |
The presence of polar groups (hydroxyl, carboxylate) suggests moderate water solubility, while the hydrophobic alkyl and aromatic regions may enhance lipid membrane permeability.
Synthesis Pathways
Esterification Strategies
The synthesis of 2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate likely involves multi-step esterification and etherification reactions. A plausible route includes:
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Formation of the Hydroxyhexenyl Chain:
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Allylation of a diol precursor to introduce the propenyl ether group, followed by selective oxidation to generate the α,β-unsaturated system.
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Coupling with Benzoic Acid:
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Activation of the benzoic acid (e.g., using thionyl chloride or DCC) to form a reactive acyl chloride or mixed anhydride.
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Reaction with the hydroxyhexenyl intermediate under basic conditions to form the ester bond.
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Hypervalent Iodine-Mediated Reactions
Hypervalent iodine reagents, such as 1-hydroxy-1,2-benziodoxol-3-(1H)-one, have been employed in analogous syntheses to facilitate oxidative coupling and ether formation . For example:
This method could enable selective etherification of the hydroxyhexenyl chain with propenyl groups under mild conditions .
Interaction Studies and Mechanism Hypotheses
Protein Binding
Molecular docking simulations predict that the carboxylate group forms hydrogen bonds with lysine or arginine residues in enzymatic active sites. The hydrophobic alkyl chain may embed into lipid bilayers, altering membrane fluidity.
Metabolic Fate
Esterases in biological systems may hydrolyze the ester bond, releasing benzoic acid and the hydroxyhexenyl alcohol. The propenyl ether group could undergo cytochrome P450-mediated oxidation to form epoxides or diols .
Applications in Agrochemicals and Pharmaceuticals
Plant Growth Modulation
Analogous compounds function as pheromones or defense molecules in plants . The propenyl ether moiety in this compound may mimic natural plant signaling molecules, suggesting utility in crop protection.
Drug Delivery Systems
The amphiphilic structure enables self-assembly into micelles or liposomes, potentially serving as a carrier for hydrophobic drugs. The anionic carboxylate enhances stability in physiological pH.
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